molecular formula C25H31N3O3 B14101901 2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[2-(4-methylpiperidin-1-yl)ethoxy]phenol

2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[2-(4-methylpiperidin-1-yl)ethoxy]phenol

Cat. No.: B14101901
M. Wt: 421.5 g/mol
InChI Key: UDZDRWOMAGTQSN-UHFFFAOYSA-N
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Description

2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[2-(4-methylpiperidin-1-yl)ethoxy]phenol is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines a pyrazole ring with a methoxyphenyl group and a piperidinyl ethoxyphenol moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[2-(4-methylpiperidin-1-yl)ethoxy]phenol typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions. The methoxyphenyl group is then introduced via electrophilic aromatic substitution. The final step involves the attachment of the piperidinyl ethoxyphenol moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis. Scale-up processes would also need to address issues such as reaction time, cost of raw materials, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[2-(4-methylpiperidin-1-yl)ethoxy]phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[2-(4-methylpiperidin-1-yl)ethoxy]phenol has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe for studying biological processes and interactions at the molecular level.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its unique structure and functional groups.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[2-(4-methylpiperidin-1-yl)ethoxy]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[2-(4-methylpiperidin-1-yl)ethoxy]phenol: shares structural similarities with other pyrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H31N3O3

Molecular Weight

421.5 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-5-[2-(4-methylpiperidin-1-yl)ethoxy]phenol

InChI

InChI=1S/C25H31N3O3/c1-17-10-12-28(13-11-17)14-15-31-21-8-9-22(23(29)16-21)25-24(18(2)26-27-25)19-4-6-20(30-3)7-5-19/h4-9,16-17,29H,10-15H2,1-3H3,(H,26,27)

InChI Key

UDZDRWOMAGTQSN-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CCOC2=CC(=C(C=C2)C3=NNC(=C3C4=CC=C(C=C4)OC)C)O

Origin of Product

United States

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